molecular formula C10H13NO4 B5165571 2,3,4-trimethoxybenzamide CAS No. 4304-23-8

2,3,4-trimethoxybenzamide

Cat. No.: B5165571
CAS No.: 4304-23-8
M. Wt: 211.21 g/mol
InChI Key: BTJMOXDWIPVCRO-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxybenzamide is an organic compound with the molecular formula C10H13NO4. It is a derivative of benzamide, where three methoxy groups are attached to the benzene ring at positions 2, 3, and 4. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

2,3,4-Trimethoxybenzamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-trimethoxybenzamide typically involves the methylation of 2,3,4-trihydroxybenzoic acid using dimethyl sulfate, a highly toxic chemical. Another method involves the oxidation of 2,3,4-trimethoxybenzaldehyde using potassium permanganate in the presence of a phase transfer catalyst such as tetrabutyl ammonium chloride .

Industrial Production Methods: Industrial production of this compound often employs environmentally friendly reagents like dimethyl carbonate and ionic liquids to reduce pollution and improve yield. The process involves methylation, bromination, cyaniding, and hydrolyzation steps .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Typically involves reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in alkaline solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: 2,3,4-trimethoxybenzoic acid.

    Reduction: 2,3,4-trimethoxybenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxybenzamide, particularly in its antiemetic role, involves antagonism of the D2 receptor. It is believed to affect the chemoreceptor trigger zone (CTZ) in the medulla oblongata, thereby suppressing nausea and vomiting .

Comparison with Similar Compounds

Uniqueness: 2,3,4-Trimethoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its synthesis and applications also differ from those of its analogs, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2,3,4-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5H,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJMOXDWIPVCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290170
Record name 2,3,4-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4304-23-8
Record name NSC67181
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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